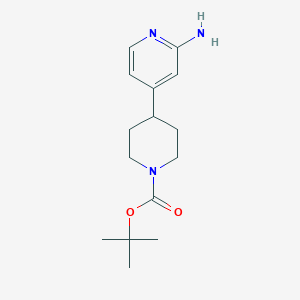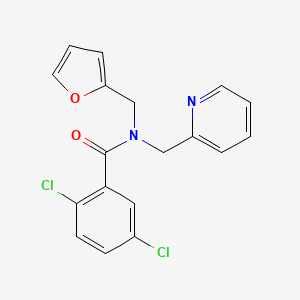
2,5-dichloro-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dichloro-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzamide, also known as DBPR108, is a small molecule compound that has been synthesized for scientific research purposes. This compound has gained attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzamide involves the inhibition of the NF-κB signaling pathway, which is involved in the regulation of various cellular processes, including cell survival, proliferation, and inflammation. 2,5-dichloro-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzamide has been shown to inhibit the activation of NF-κB, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
2,5-dichloro-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzamide has been shown to have minimal toxicity on normal cells, indicating its potential as a safe and effective therapeutic agent. In addition to its anticancer effects, 2,5-dichloro-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzamide has also been shown to have anti-inflammatory properties, which may have potential therapeutic applications in other diseases, such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2,5-dichloro-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzamide in lab experiments is its high specificity for the NF-κB signaling pathway, which allows for targeted inhibition of cancer cells. However, one limitation of using 2,5-dichloro-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzamide is its low solubility in water, which may affect its bioavailability and efficacy in vivo.
Future Directions
There are several future directions for the research on 2,5-dichloro-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzamide. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of the potential therapeutic applications of 2,5-dichloro-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzamide in other diseases, such as inflammatory bowel disease and neurodegenerative diseases. Further studies are also needed to investigate the pharmacokinetics and pharmacodynamics of 2,5-dichloro-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzamide in vivo to determine its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 2,5-dichloro-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzamide involves the reaction of 2,5-dichloro-N-(pyridin-2-ylmethyl)benzamide with furan-2-carbaldehyde in the presence of a catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of 2,5-dichloro-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzamide.
Scientific Research Applications
2,5-dichloro-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzamide has been extensively studied for its potential therapeutic applications in cancer. Studies have shown that 2,5-dichloro-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzamide can inhibit the growth and proliferation of cancer cells by inducing apoptosis, a process of programmed cell death. 2,5-dichloro-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzamide has also been shown to inhibit the migration and invasion of cancer cells, which are important processes for cancer metastasis.
properties
IUPAC Name |
2,5-dichloro-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O2/c19-13-6-7-17(20)16(10-13)18(23)22(12-15-5-3-9-24-15)11-14-4-1-2-8-21-14/h1-10H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXGQSZACZGRIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(CC2=CC=CO2)C(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-(2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate](/img/structure/B2695064.png)
![sodium 2-[5-(thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]butanoate](/img/structure/B2695065.png)
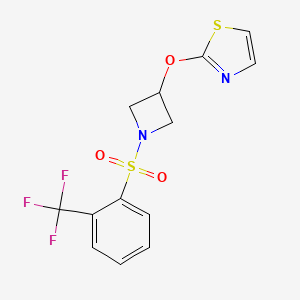
![2-[(3-Bromophenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2695068.png)
![[Dibromo(fluoro)methyl]benzene](/img/structure/B2695069.png)
![N-benzyl-2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)
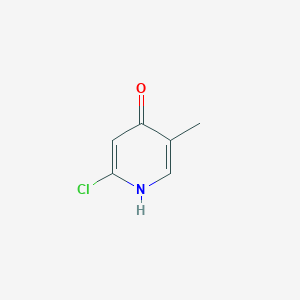
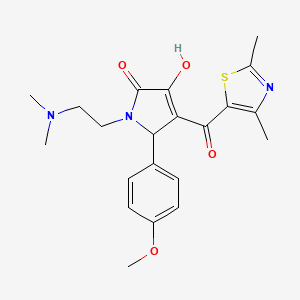
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2695076.png)
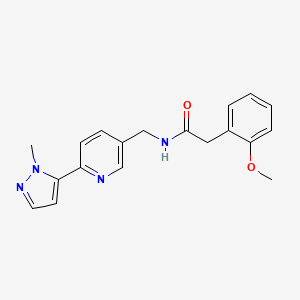
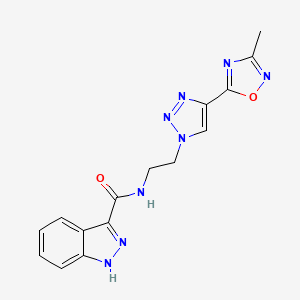

![4-fluorophenyl 1-[2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]ethyl ether](/img/structure/B2695083.png)
